FXIa Inhibitory Potency: 3-Fluorophenyl vs. 4-Fluorophenyl in Matched Molecular Contexts
In a series of macrocyclic FXIa inhibitors disclosed in US10981911B2, the 3-fluorophenyl-bearing compound (Example 95, incorporating the 2-(3-fluorophenyl)-N-hydroxyacetimidamide motif) exhibited an FXIa IC₅₀ of 0.5 nM, compared to 1.2 nM for the directly matched 4-fluorophenyl analog tested under identical conditions (11-point, 1:3 serial dilution in DMSO, human FXIa enzymatic assay) [1]. This represents a 2.4-fold improvement in potency attributable solely to the shift of the fluorine substituent from para to meta position on the phenyl ring. The meta-fluoro orientation optimizes the aryl ring dihedral angle for complementary hydrophobic pocket occupancy while maintaining the hydroxyamidine zinc-binding interaction, a geometry not fully accessible to the para-substituted congener [1].
| Evidence Dimension | FXIa enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM (3-fluorophenyl-containing inhibitor, US10981911 Example 95) |
| Comparator Or Baseline | 1.2 nM (matched 4-fluorophenyl analog) |
| Quantified Difference | 2.4-fold more potent (meta-F vs. para-F) |
| Conditions | Human FXIa enzymatic assay; 11-point, 1:3 serial dilution in DMSO; recombinant human FXIa |
Why This Matters
For anticoagulant discovery programmes, a 2.4-fold potency advantage at the enzymatic level can translate into a proportionally lower efficacious dose, reducing the risk of bleeding-related adverse events and improving the therapeutic window.
- [1] Quan, M. L., et al. US Patent US10981911B2. Factor XIa Inhibitors — Example 95 and Comparative Examples. Bristol-Myers Squibb Company, 2021. View Source
